

An In-depth Technical Guide to the Structural Isomers of C₂Br₂F₄

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromotetrafluoroethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the chemical formula C₂Br₂F₄, namely 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. This document details their chemical and physical properties, spectroscopic data, synthesis protocols, and reaction pathways, presenting a valuable resource for professionals in the fields of chemistry and drug development.

Introduction to C₂Br₂F₄ Isomers

The chemical formula C₂Br₂F₄ encompasses two structural isomers, which are compounds sharing the same molecular formula but differing in the arrangement of their atoms. These isomers are 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. The positioning of the bromine atoms on the ethane backbone significantly influences their physical and chemical characteristics.

- 1,2-dibromo-1,1,2,2-tetrafluoroethane: In this symmetric isomer, a bromine atom is attached to each of the two carbon atoms. It is also known by industrial names such as Halon 2402 and R-114B2.^{[1][2][3]}
- 1,1-dibromo-1,2,2,2-tetrafluoroethane: This asymmetric isomer features two bromine atoms bonded to the same carbon atom.

These compounds are primarily recognized for their applications as fire suppressants and refrigerants, although their use has been curtailed due to their ozone-depleting potential.[3]

Physical and Chemical Properties

The structural differences between the two isomers give rise to distinct physical properties. The available quantitative data for both isomers are summarized in the table below for ease of comparison.

Property	1,2-dibromo-1,1,2,2-tetrafluoroethane	1,1-dibromo-1,2,2,2-tetrafluoroethane
IUPAC Name	1,2-dibromo-1,1,2,2-tetrafluoroethane	1,1-dibromo-1,2,2,2-tetrafluoroethane
CAS Number	124-73-2	27336-23-8
Synonyms	Halon 2402, R-114B2, Freon 114B2	-
Molecular Formula	C ₂ Br ₂ F ₄	C ₂ Br ₂ F ₄
Molecular Weight	259.82 g/mol	259.824 g/mol
Boiling Point	47.2 °C[3]	Not explicitly found
Melting Point	-110.32 °C[4]	Not explicitly found
Density	2.180 g/cm ³ at 20°C[3]	Not explicitly found
Refractive Index	1.361 at 25°C[4]	Not explicitly found
Water Solubility	3.00 mg/L at 25°C[4]	Not explicitly found
Viscosity	0.72 cP at 25°C (liquid)[4]	Not explicitly found
Heat of Vaporization	7.166 kcal/mol at boiling point[4][5]	Not explicitly found
Surface Tension	18 dyne/cm at 25°C[4]	Not explicitly found

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these isomers.

1,2-dibromo-1,1,2,2-tetrafluoroethane

- Infrared (IR) Spectroscopy: The IR spectrum of this isomer is available in the NIST Chemistry WebBook.[\[2\]](#) Key absorption bands are expected for C-Br and C-F stretching vibrations.
- Mass Spectrometry (MS): Mass spectral data is available, with characteristic fragmentation patterns resulting from the loss of bromine and fluorine atoms.[\[4\]](#)

1,1-dibromo-1,2,2,2-tetrafluoroethane

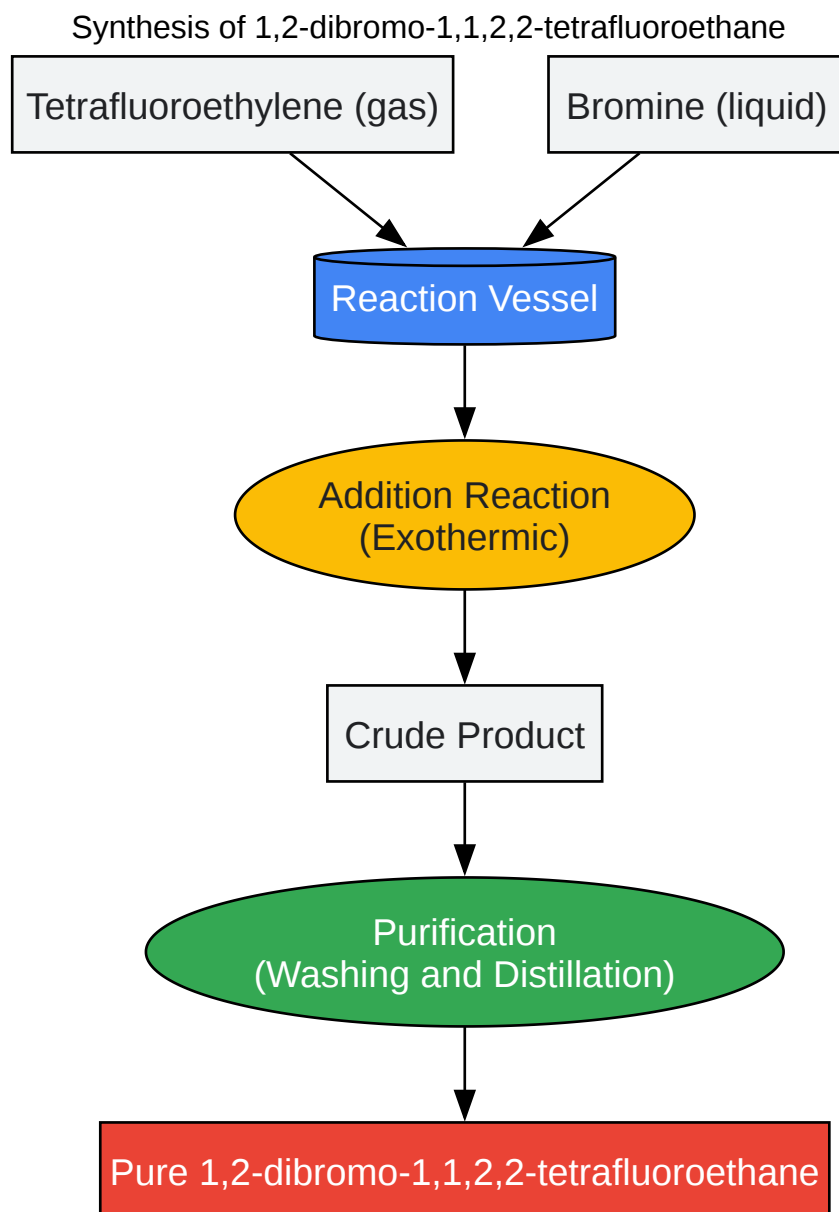
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{19}F NMR data for this isomer is available and can be a powerful tool for its identification due to the distinct chemical environments of the fluorine atoms.[\[6\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): The GC-MS data for 1,1-dibromo-1,2,2,2-tetrafluoroethane is available, providing information on its retention time and mass spectrum.[\[7\]](#)

Experimental Protocols

Synthesis of 1,2-dibromo-1,1,2,2-tetrafluoroethane

Reaction: The synthesis of 1,2-dibromo-1,1,2,2-tetrafluoroethane is achieved through the direct bromination of tetrafluoroethylene (TFE).

Experimental Workflow:



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A schematic representation of the synthesis and purification process for 1,2-dibromo-1,1,2,2-tetrafluoroethane.

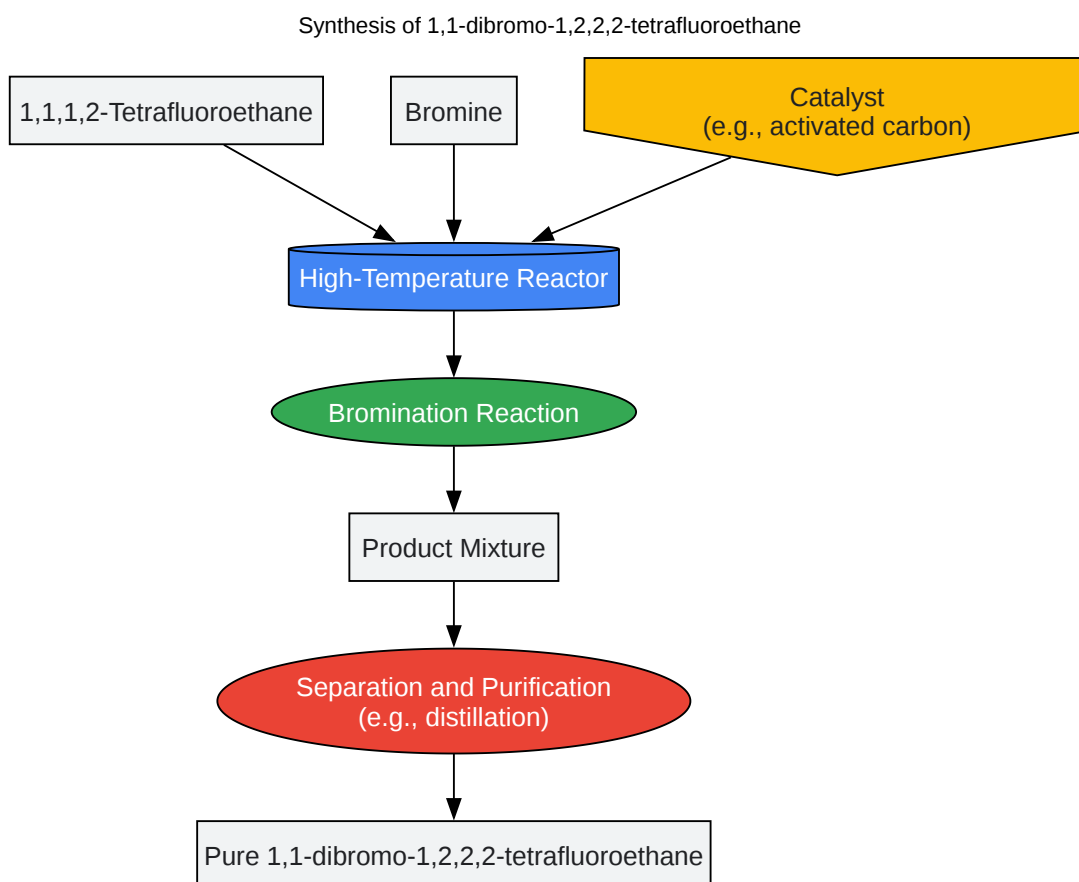
Detailed Methodology:

- **Reaction Setup:** A suitable reaction vessel, equipped with a gas inlet, a dropping funnel, a stirrer, and a condenser, is charged with liquid bromine.
- **Addition of TFE:** Gaseous tetrafluoroethylene is bubbled through the liquid bromine. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by the disappearance of the characteristic red-brown color of bromine.
- **Work-up:** Upon completion, the crude product is washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any unreacted bromine, followed by washing with water.
- **Purification:** The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to yield pure 1,2-dibromo-1,1,2,2-tetrafluoroethane.

Synthesis of 1,1-dibromo-1,2,2,2-tetrafluoroethane

A potential synthesis route for 1,1-dibromo-1,2,2,2-tetrafluoroethane involves the reaction of 1,1,1,2-tetrafluoroethane with bromine at elevated temperatures over a catalyst.^[8]

Experimental Workflow:



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A conceptual workflow for the synthesis of 1,1-dibromo-1,2,2,2-tetrafluoroethane.

Detailed Methodology:

- **Catalyst Preparation:** An appropriate catalyst, such as activated carbon, is packed into a high-temperature reactor.
- **Reaction Execution:** A mixture of 1,1,1,2-tetrafluoroethane and bromine vapor is passed over the heated catalyst bed. Reaction conditions such as temperature and flow rates need to be optimized for maximum yield.
- **Product Collection:** The reaction products are cooled and collected in a cold trap.
- **Purification:** The collected crude product, which may contain unreacted starting materials and byproducts, is purified using techniques such as fractional distillation to isolate the desired 1,1-dibromo-1,2,2,2-tetrafluoroethane.

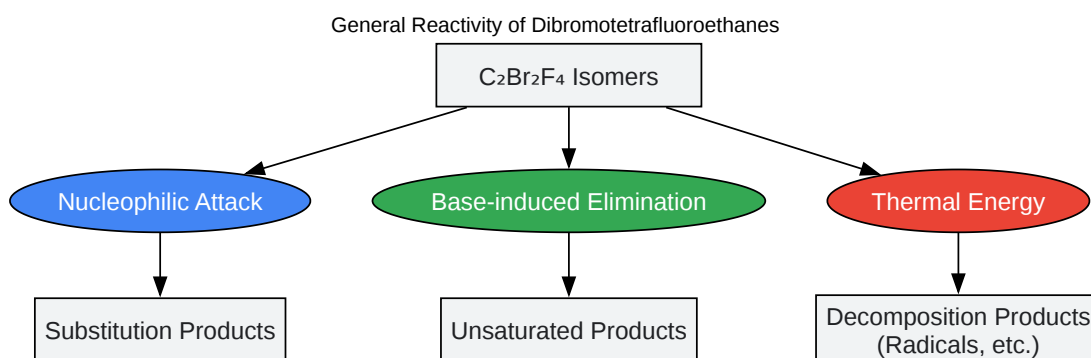
Reaction Pathways

The term "signaling pathways" is not directly applicable to these industrial chemicals. Instead, their chemical reactivity and degradation pathways are of greater relevance.

Halogenated alkanes, including these isomers, can undergo various chemical reactions, such as:

- **Nucleophilic Substitution:** The bromine atoms can be displaced by nucleophiles, although the presence of fluorine atoms on the same or adjacent carbons can influence the reactivity.
- **Elimination Reactions:** Under appropriate basic conditions, elimination of HBr (if applicable) or Br₂ could occur, leading to the formation of unsaturated compounds.
- **Thermal Decomposition:** At high temperatures, these compounds can decompose. The C-Br bond is weaker than the C-F and C-C bonds, suggesting that the initial step in thermal decomposition is likely the cleavage of a C-Br bond, leading to the formation of radicals.

Logical Relationship of Reactivity:



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A diagram illustrating the primary reaction pathways for $C_2Br_2F_4$ isomers.

Conclusion

This technical guide has provided a detailed examination of the two structural isomers of $C_2Br_2F_4$. While 1,2-dibromo-1,1,2,2-tetrafluoroethane is well-characterized, there is a comparative lack of publicly available data on the physical properties of 1,1-dibromo-1,2,2,2-tetrafluoroethane. The provided synthesis protocols and reaction pathway information offer a solid foundation for researchers and scientists working with these compounds. Further experimental investigation into the properties and reactivity of the 1,1-isomer would be a valuable contribution to the field of organofluorine chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Isomers of C2Br2F4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104034#chemical-formula-c2br2f4-and-its-structural-isomers]

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